molecular formula C11H10BrNO B11865240 3-(Bromomethyl)-4-methylquinolin-2(1h)-one CAS No. 91348-38-8

3-(Bromomethyl)-4-methylquinolin-2(1h)-one

Cat. No.: B11865240
CAS No.: 91348-38-8
M. Wt: 252.11 g/mol
InChI Key: QKNNOLUDSGKRFP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromomethyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one typically involves the bromination of 4-methylquinolin-2(1h)-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective reagents. For instance, the use of bromine (Br2) in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and reaction time, are carefully controlled to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methylquinolin-2(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Bromomethyl)-4-methylquinolin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system can intercalate with DNA, affecting replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-4-methylquinolin-2(1h)-one is unique due to the presence of both a bromomethyl and a methyl group on the quinoline ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

91348-38-8

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(bromomethyl)-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6H2,1H3,(H,13,14)

InChI Key

QKNNOLUDSGKRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CBr

Origin of Product

United States

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